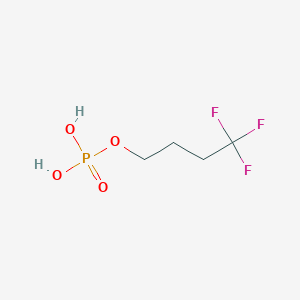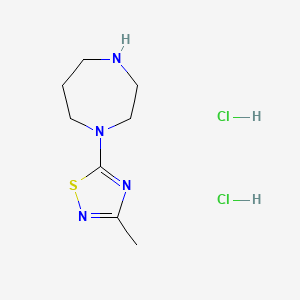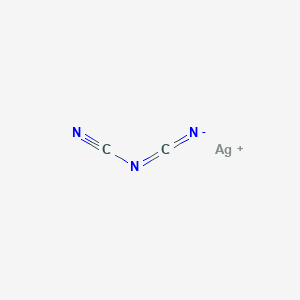
6-Bromo-2-naphthyl Chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-naphthyl Chloroformate is an organic compound that belongs to the class of chloroformates It is characterized by the presence of a bromine atom at the 6th position of the naphthalene ring and a chloroformate group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-naphthyl Chloroformate typically involves the reaction of 6-Bromo-2-naphthol with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the chloroformate ester.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-2-naphthyl Chloroformate undergoes various chemical reactions, including:
Substitution Reactions: The chloroformate group can be substituted by nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, the chloroformate group hydrolyzes to form 6-Bromo-2-naphthol and carbon dioxide.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Catalysts: Palladium catalysts for coupling reactions
Solvents: Organic solvents like dichloromethane, toluene
Major Products Formed:
Carbamates: Formed by reaction with amines
Carbonates: Formed by reaction with alcohols
Biaryl Compounds: Formed through coupling reactions
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-naphthyl Chloroformate has diverse applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-naphthyl Chloroformate involves the reactivity of the chloroformate group. It acts as an electrophile, reacting with nucleophiles to form various derivatives. The bromine atom at the 6th position of the naphthalene ring can also participate in electrophilic aromatic substitution reactions, further expanding its reactivity profile.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-2-naphthol: Shares the same naphthalene core with a bromine substituent but lacks the chloroformate group.
2-Naphthyl Chloroformate: Contains the chloroformate group but lacks the bromine substituent.
Uniqueness: 6-Bromo-2-naphthyl Chloroformate is unique due to the presence of both the bromine atom and the chloroformate group, which imparts distinct reactivity and versatility in chemical transformations.
Eigenschaften
Molekularformel |
C11H6BrClO2 |
|---|---|
Molekulargewicht |
285.52 g/mol |
IUPAC-Name |
(6-bromonaphthalen-2-yl) carbonochloridate |
InChI |
InChI=1S/C11H6BrClO2/c12-9-3-1-8-6-10(15-11(13)14)4-2-7(8)5-9/h1-6H |
InChI-Schlüssel |
JZFOXVDBDNQXHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-Bromo-5-(tert-butyl)phenyl]pyridine](/img/structure/B13700674.png)



![3-Chloronaphtho[2,3-d]isoxazole](/img/structure/B13700708.png)








